molecular formula C22H30N8O3S B2595200 1-(7-(3-((4,6-dimethylpyrimidin-2-yl)thio)-2-methylpropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide CAS No. 887225-32-3

1-(7-(3-((4,6-dimethylpyrimidin-2-yl)thio)-2-methylpropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide

Cat. No. B2595200
CAS RN: 887225-32-3
M. Wt: 486.6
InChI Key: QPXPHXYTRVJCJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-(3-((4,6-dimethylpyrimidin-2-yl)thio)-2-methylpropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H30N8O3S and its molecular weight is 486.6. The purity is usually 95%.
BenchChem offers high-quality 1-(7-(3-((4,6-dimethylpyrimidin-2-yl)thio)-2-methylpropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(7-(3-((4,6-dimethylpyrimidin-2-yl)thio)-2-methylpropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis Research into related pyrimidine and purine derivatives highlights the synthesis of novel compounds with potential therapeutic properties. For example, studies have described the synthesis and crystal structure of molecules similar in structure to the compound , which often involves complex organic reactions and crystallography to elucidate their structures (Ji, 2006). These methods are fundamental in understanding the physical and chemical properties of new compounds, which can be crucial for their application in drug design and material science.

Antimicrobial and Anti-inflammatory Activities Compounds with pyrimidine and purine cores are extensively studied for their biological activities, including antimicrobial and anti-inflammatory effects. Research has demonstrated that certain pyrimidine derivatives exhibit significant antimicrobial activity against a range of pathogens, offering a basis for the development of new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Additionally, other studies have reported the anti-inflammatory and analgesic properties of novel benzodifuranyl and thiazolopyrimidine derivatives, indicating their potential use in treating inflammation-related disorders (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Activities The anticancer potential of pyrimidine derivatives is another area of interest. Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer activities, demonstrating the importance of structural modifications in enhancing biological efficacy against cancer cells (Rahmouni et al., 2016). These findings underscore the potential of compounds like "1-(7-(3-((4,6-dimethylpyrimidin-2-yl)thio)-2-methylpropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide" in contributing to the development of new anticancer drugs.

Safety and Hazards

As for safety and hazards, it’s important to handle all chemicals with care and use appropriate safety measures. The compound is not intended for human or veterinary use. For more specific safety data, it’s best to refer to the Safety Data Sheet (SDS) provided by the manufacturer .

properties

IUPAC Name

1-[7-[3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-2-methylpropyl]-3-methyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N8O3S/c1-12(11-34-20-24-13(2)9-14(3)25-20)10-30-16-18(28(4)22(33)27-19(16)32)26-21(30)29-7-5-15(6-8-29)17(23)31/h9,12,15H,5-8,10-11H2,1-4H3,(H2,23,31)(H,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXPHXYTRVJCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(C)CN2C3=C(N=C2N4CCC(CC4)C(=O)N)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-(3-((4,6-dimethylpyrimidin-2-yl)thio)-2-methylpropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide

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